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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)pyrrole

Cat. No.: B1580555 Get Quote

An In-depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Structure, Properties, Synthesis, and

Application

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)pyrrole, a key

heterocyclic intermediate in organic synthesis. The document delineates its chemical structure,

physicochemical properties, and detailed spectroscopic characteristics. Foundational to its

utility, a robust synthetic protocol via nucleophilic aromatic substitution is presented, complete

with a mechanistic workflow. Furthermore, this guide explores the compound's reactivity,

focusing on its application as a precursor in the iron-catalyzed synthesis of pyrrolo[1,2-

α]quinoxalines—a scaffold of significant interest in medicinal chemistry. This guide is intended

to serve as a critical resource for scientists leveraging this molecule in synthetic chemistry and

drug discovery programs.

Molecular Structure and Identifiers
1-(2-Nitrophenyl)pyrrole is an aromatic heterocyclic compound where a pyrrole ring is N-

substituted with a 2-nitrophenyl group. The electron-withdrawing nature of the ortho-nitro group

significantly influences the electronic properties and reactivity of both aromatic systems.

IUPAC Name: 1-(2-nitrophenyl)pyrrole[1]
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Synonyms: 1-(o-Nitrophenyl)pyrrole, 2-(1-pyrrolyl)nitrobenzene[2]

CAS Number: 33265-60-0[1][2][3]

Molecular Formula: C₁₀H₈N₂O₂[1][2][3]

Canonical SMILES: C1=CC=C(C(=C1)N2C=CC=C2)[O-][1]

InChIKey: UQNRTIQURQZGKL-UHFFFAOYSA-N[1][2]

Physicochemical and Computed Properties
While specific experimental data for the melting and boiling points of 1-(2-nitrophenyl)pyrrole
are not readily available in common databases, physical state information for closely related

analogs suggests it is a solid at room temperature.[4][5][6] Key computed and physical

properties are summarized below.

Property Value Source

Molecular Weight 188.18 g/mol [1][3]

Monoisotopic Mass 188.058577502 Da [1]

Appearance
Yellow solid or crystals

(predicted based on analogs)
[6]

Topological Polar Surface Area 50.8 Å² [1]

XLogP3-AA (logP) 2.1 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 1 [1]

Spectroscopic Characterization
The structural elucidation of 1-(2-nitrophenyl)pyrrole relies on a combination of NMR, IR, and

mass spectrometry techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two

distinct regions.

Pyrrole Protons: The α-protons (C2-H, C5-H) and β-protons (C3-H, C4-H) of the pyrrole

ring will appear as two distinct triplets, due to coupling with each other. In unsubstituted

pyrrole, these appear around 6.7 ppm and 6.2 ppm, respectively.[7] The N-phenyl

substitution will cause a downfield shift for both signals.

Nitrophenyl Protons: The four protons on the 2-nitrophenyl ring will present as a complex

multiplet system in the aromatic region (likely between 7.5 and 8.2 ppm). Due to the ortho

substitution, they form a coupled ABCD spin system, which can be challenging to resolve

into first-order patterns.

¹³C NMR Spectroscopy (Predicted):

Pyrrole Carbons: The α-carbons (C2, C5) of pyrrole typically resonate around 118 ppm,

while the β-carbons (C3, C4) appear near 108 ppm.[8] These will be shifted upon N-

arylation.

Nitrophenyl Carbons: Six distinct signals are expected for the nitrophenyl ring. The carbon

bearing the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to

the pyrrole nitrogen (C-N) will also be deshielded. The remaining four aromatic carbons

will appear in the typical 120-140 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Data from the

NIST Chemistry WebBook shows characteristic absorption bands.[2][9]

~3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

~1520 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching

vibrations of the nitro group (N=O), respectively.

~1600-1450 cm⁻¹: C=C stretching vibrations within the phenyl and pyrrole rings.
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~750 cm⁻¹: A strong band indicative of ortho-disubstitution on a benzene ring (C-H out-of-

plane bending).

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum provides information on the molecular weight and

fragmentation pattern.

Molecular Ion (M⁺): A prominent peak is expected at m/z = 188, corresponding to the

molecular weight of the compound.[2]

Key Fragmentation: Common fragmentation pathways would include the loss of the nitro

group (-NO₂, 46 amu) to give a fragment at m/z = 142, and potential cleavage of the C-N

bond between the rings.

Synthesis of 1-(2-Nitrophenyl)pyrrole
The most direct synthesis of 1-(2-nitrophenyl)pyrrole is achieved via a nucleophilic aromatic

substitution (SₙAr) reaction. The electron-withdrawing nitro group strongly activates the ortho-

and para-positions of the phenyl ring, making the fluorine atom in 1-fluoro-2-nitrobenzene an

excellent leaving group.[10] Pyrrole, upon deprotonation, serves as the nucleophile.

Synthetic Workflow Diagram
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Caption: Workflow for the synthesis of 1-(2-Nitrophenyl)pyrrole.

Step-by-Step Experimental Protocol
This protocol is adapted from a general procedure for the N-arylation of pyrroles.[11]

Reagent Preparation: To a solution of pyrrole (1.0 mmol, 1.0 equiv.) in anhydrous dimethyl

sulfoxide (DMSO, 2 mL) in an oven-dried round-bottom flask, add sodium hydroxide (1.5
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mmol, 1.5 equiv.) or potassium hydride (1.1 mmol, 1.1 equiv.).

Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation

of the pyrrolide anion.

Nucleophilic Substitution: Slowly add a solution of 1-fluoro-2-nitrobenzene (1.1 mmol, 1.1

equiv.) in DMSO (1 mL) to the reaction mixture.

Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be

monitored by Thin Layer Chromatography (TLC) until the starting material is consumed

(typically 2-4 hours).

Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory

funnel containing a saturated brine solution (20 mL). Extract the aqueous layer with ethyl

acetate (3 x 20 mL).

Washing and Drying: Combine the organic layers, wash with water (2 x 15 mL) to remove

residual DMSO, and then with brine (15 mL). Dry the organic phase over anhydrous

magnesium sulfate (MgSO₄).

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a

hexane/ethyl acetate gradient to yield the pure 1-(2-nitrophenyl)pyrrole.

Chemical Reactivity and Applications
The primary utility of 1-(2-nitrophenyl)pyrrole in synthetic chemistry is as a precursor for more

complex heterocyclic systems. The ortho-disposed pyrrole and nitro functionalities are perfectly

positioned for intramolecular cyclization reactions upon reduction of the nitro group.

Synthesis of Pyrrolo[1,2-α]quinoxalines
A key application is the iron-catalyzed transfer hydrogenation and subsequent cyclization to

form pyrrolo[1,2-α]quinoxalines.[11] This one-pot reaction is efficient and utilizes an earth-

abundant metal catalyst, making it an attractive synthetic route. Pyrrolo[1,2-α]quinoxalines are

privileged scaffolds in medicinal chemistry, exhibiting a range of biological activities.
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Reaction Pathway Diagram

Reaction Mechanism

1-(2-Nitrophenyl)pyrrole

1. Transfer Hydrogenation:
Alcohol Oxidation & Nitro Reduction

Alcohol (e.g., Benzyl Alcohol)
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Intermediate:
1-(2-Aminophenyl)pyrrole
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2. Intramolecular Cyclization
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3. Aromatization
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Pyrrolo[1,2-α]quinoxaline
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Caption: Iron-catalyzed reductive cyclization of 1-(2-Nitrophenyl)pyrrole.

Step-by-Step Experimental Protocol
This protocol is based on the literature procedure for the synthesis of pyrrolo[1,2-

α]quinoxalines.[11]
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Setup: In a screw-cap sealed tube, combine 1-(2-nitrophenyl)pyrrole (0.5 mmol, 1.0

equiv.), the desired alcohol (e.g., benzyl alcohol, 1.5 mmol, 3.0 equiv.), and the iron catalyst

complex (5 mol%).

Solvent: Add an appropriate solvent, such as toluene (2 mL).

Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified

temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours).

Monitoring: Monitor the reaction's progress using TLC or GC-MS.

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an

organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash

column chromatography on silica gel to obtain the desired pyrrolo[1,2-α]quinoxaline product.

Conclusion
1-(2-Nitrophenyl)pyrrole is a versatile and valuable building block in modern organic

synthesis. Its straightforward preparation via SₙAr and the strategic placement of its functional

groups enable its efficient conversion into complex, biologically relevant heterocyclic structures

like pyrrolo[1,2-α]quinoxalines. The methodologies outlined in this guide provide researchers

with the foundational knowledge and practical protocols necessary to synthesize, characterize,

and apply this compound in their research, particularly within the fields of medicinal chemistry

and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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